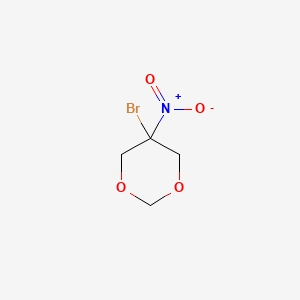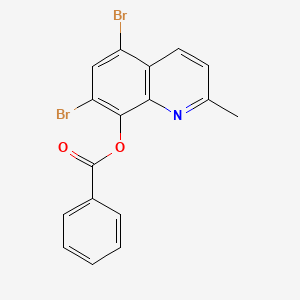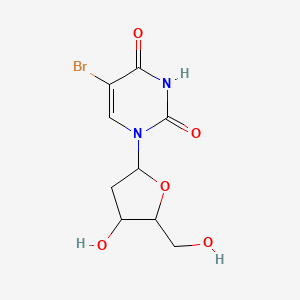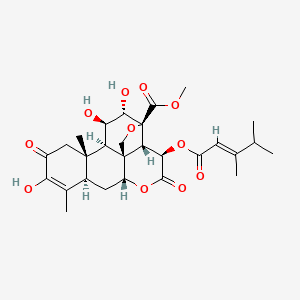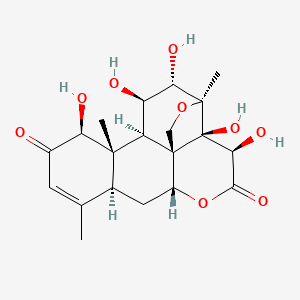
Bentamapimod
Descripción general
Descripción
Bentamapimod, also known as AS602801, is an orally-active, ATP competitive inhibitor of JNK . It is currently in phase IIa clinical trials for the treatment of endometriosis . Bentamapimod has shown selective cytotoxic activity against serum-cultured cancer cells and cancer stem cells in vitro .
Molecular Structure Analysis
The molecular formula of Bentamapimod is C25H23N5O2S . Its molecular weight is 457.55 . The InChIKey, which is a unique identifier for the compound, is XCPPIJCBCWUBNT-UHFFFAOYSA-N .
Chemical Reactions Analysis
Bentamapimod is a potent, orally active, and selective JNK inhibitor which inhibits JNK-1, JNK-2, and JNK-3 with IC50 values of 80 nM, 90 nM, and 230 nM respectively . It is able to block T-lymphocyte proliferation and induce apoptosis .
Physical And Chemical Properties Analysis
Bentamapimod is a solid powder . More specific physical and chemical properties such as solubility, stability, and reactivity are not explicitly detailed in the available literature.
Aplicaciones Científicas De Investigación
- It has shown selective cytotoxic activity against serum-cultured cancer cells and cancer stem cells in vitro .
- In rodent endometriosis models, treatment with Bentamapimod led to regression of lesions .
Anticancer Therapy
Endometriosis Treatment
Axon Elongation and Neural Development
Liver Regeneration
Solid and Hematological Malignancies
Mecanismo De Acción
Target of Action
Bentamapimod, also known as AS602801, is a potent, orally active, and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . Bentamapimod specifically inhibits JNK-1, JNK-2, and JNK-3 with IC50 values of 80, 90, 230 nM respectively .
Mode of Action
Bentamapimod interacts with its targets, the JNK proteins, by inhibiting their activity. This inhibition blocks the phosphorylation of all JNK substrates, which can lead to changes in cellular processes such as T-lymphocyte proliferation and apoptosis .
Biochemical Pathways
The JNK pathway is activated in response to various stimuli, including inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . This activation occurs downstream of various receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . By inhibiting JNKs, Bentamapimod can affect these pathways and their downstream effects.
Pharmacokinetics
It is known that bentamapimod is orally active , suggesting that it has good bioavailability.
Result of Action
The inhibition of JNKs by Bentamapimod can lead to changes in cellular processes. For example, it has been shown to block T-lymphocyte proliferation and induce apoptosis . This suggests that Bentamapimod could have potential therapeutic effects in conditions where JNK activity is implicated, such as in inflammatory diseases and cancer .
Safety and Hazards
Direcciones Futuras
Bentamapimod is currently in phase IIa clinical trials for the treatment of endometriosis . It has shown preclinical efficacy that may be applied to the treatment of endometriotic lesions . It also inhibits cancer stem cells in vitro and in vivo . Therefore, it represents a promising avenue for future research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPPIJCBCWUBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005116 | |
| Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848344-36-5 | |
| Record name | Bentamapimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bentamapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENTAMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







